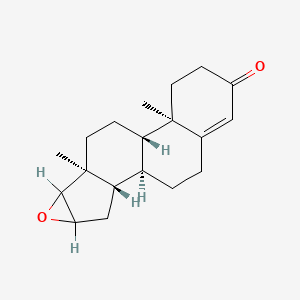

16,17-Epoxy-4-androsten-3-one

Description

Significance within Steroid Chemistry and Biology Research

The scientific importance of 16,17-Epoxy-4-androsten-3-one lies in its role as both a metabolite and a synthetic intermediate, which facilitates broader investigations into steroid function and metabolism. Research has demonstrated that this compound can be synthesized in laboratory settings, often as part of multi-step organic synthesis from steroid precursors. ontosight.ai

A key area of investigation is its role in metabolism. For instance, studies using rat liver microsomes have shown that this compound can be formed from its precursor, 4,16-androstadien-3-one. nih.gov This biosynthesis highlights its position as a short-lived intermediate in metabolic pathways. nih.gov In these experimental systems, the epoxide is rapidly hydrolyzed by the enzyme epoxide hydratase to form 16β,17α-dihydroxy-4-androsten-3-one. nih.gov The use of inhibitors of this enzyme in studies allows for the accumulation and further study of the epoxide. nih.gov

The presence of the epoxy group at the 16,17-position introduces distinct chemical reactivity. ontosight.ainih.gov This structural feature is of interest to researchers for several reasons. It can influence the molecule's interaction with biological targets, such as steroid receptors and enzymes. ontosight.ai For example, while some epoxysteroids have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties, the specific biological activity of this compound is a subject of ongoing research. ontosight.aimdpi.com

Furthermore, its unique structure makes it a valuable tool for studying the mechanisms of steroid hormones and androgen receptor biology. ontosight.ai The modification of the steroid's D-ring by the epoxy group can alter its shape and electronic properties, providing insights into the structure-activity relationships of androgens. ontosight.ai Some studies on related epoxy steroids have explored their potential as inhibitors of enzymes like aromatase or as agents with cytotoxic effects against cancer cell lines. mdpi.comnih.gov

Historical Perspectives of Related Epoxysteroid Research

Research into epoxysteroids, a class of steroids containing an oxirane ring, has a history rooted in the broader exploration of steroid chemistry and biology. nih.govmdpi.com Early investigations into steroid metabolism and synthesis paved the way for the discovery and study of these oxygenated derivatives. The oxirane ring, being a strained three-membered ring, imparts high reactivity to the molecule, making it susceptible to various chemical transformations such as ring-opening reactions. nih.gov

Historically, the study of steroid metabolism in various biological systems, including fungi and mammalian tissues, revealed the existence of hydroxylated and epoxidized steroid derivatives. semanticscholar.orgcdnsciencepub.com For example, the biotransformation of androstenedione (B190577) and related steroids by fungal cultures was an early area of focus, demonstrating the ability of microorganisms to introduce oxygen-containing functional groups into the steroid nucleus. semanticscholar.org

In the mid-20th century, significant progress was made in understanding the biosynthesis of estrogens, which involved the discovery of key intermediates. While not directly this compound, the identification of hydroxylated intermediates in the aromatization of androgens was a crucial step. oup.com These foundational studies on steroid-metabolizing enzymes, such as cytochrome P450 hydroxylases, provided the context for later investigations into the formation and fate of epoxysteroids. oup.comfu-berlin.de

The synthesis of various epoxysteroids has also been a long-standing area of interest, allowing for the creation of novel compounds with potential pharmacological activities. ontosight.ainih.govnih.gov For instance, the epoxidation of different double bonds within the steroid skeleton has been explored to generate a diverse range of structures. nih.govmdpi.com The development of methods for the stereoselective synthesis of epoxides has been particularly important. mdpi.comnih.gov

Research into the biological effects of epoxysteroids has uncovered a wide array of activities, including anti-inflammatory, cytotoxic, and neuroprotective properties in various related compounds. mdpi.comontosight.airesearchgate.net For example, studies on 5α,6α-epoxycholesterol revealed its role in regulating cell proliferation. nih.govresearchgate.net The investigation of different positional isomers of epoxysteroids has shown that the location of the epoxy group significantly influences the compound's biological profile. mdpi.com This historical body of work on a wide range of epoxysteroids provides the scientific foundation for the continued investigation of specific compounds like this compound.

Structure

3D Structure

Propriétés

Numéro CAS |

51067-43-7 |

|---|---|

Formule moléculaire |

C19H26O2 |

Poids moléculaire |

286.4 g/mol |

Nom IUPAC |

(1R,2S,7S,10S,11R)-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one |

InChI |

InChI=1S/C19H26O2/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16-17(19)21-16/h9,13-17H,3-8,10H2,1-2H3/t13-,14+,15+,16?,17?,18+,19+/m1/s1 |

Clé InChI |

KLSAJLBMCCKBPW-PZDNWOKDSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC5C4O5)C |

SMILES isomérique |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC5C4O5)C |

SMILES canonique |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC5C4O5)C |

Synonymes |

16 alpha,17 alpha-epoxy-4-androsten-3-one 16 alpha,17 alpha-epoxyandrost-4-en-3-one 16,17-epoxy-4-androsten-3-one |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization

Total and Semisynthesis Approaches

The construction of the 16,17-epoxy steroid framework is typically achieved through multi-step sequences starting from natural or synthetically accessible steroid skeletons.

Multi-Step Organic Synthesis from Precursors

The creation of 16,17-epoxy steroids often involves a series of chemical reactions starting from a suitable precursor. For instance, a common strategy begins with a steroid that already possesses the core androstane (B1237026) structure. A key intermediate in many syntheses is a steroid with a double bond at the C-16 and C-17 positions (a Δ¹⁶-steroid), which is then subjected to epoxidation.

An example of a multi-step synthesis involves the conversion of 9α-hydroxy androst-4-ene-3,17-dione to a 16α,17α-epoxy pregnane (B1235032) derivative, showcasing a pathway where the epoxy functionality is installed on a related steroid nucleus. vjs.ac.vn Another documented synthesis starts from pregna-5,16-dien-3β-acetoxy-20-one. This process includes the epoxidation of the C-16,17 double bond and subsequent oxidation and isomerization steps to yield the final 3-keto-Δ⁴-steroid.

Stereoselective Epoxidation Reactions

The stereochemistry of the epoxide ring is crucial for the biological activity of the resulting compound. The formation of the 16α,17α-epoxide is generally preferred and can be achieved with high selectivity. The α-face of the steroid is typically more accessible to reagents due to less steric hindrance from the angular methyl groups at C-10 and C-13. researchgate.net

Several methods are employed for stereoselective epoxidation:

Peroxy-acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used, generally attacking the less hindered α-face of the C16-C17 double bond. researchgate.net

Basic Hydrogen Peroxide: The reaction of a Δ¹⁶-steroid with hydrogen peroxide under basic conditions is a classic method to introduce the epoxide.

Tertiary Butyl Hydroperoxide: A selective method for the epoxidation of Δ¹⁶-20-oxo steroids utilizes tertiary butyl hydroperoxide in the presence of a weak base, such as benzyltrimethylammonium (B79724) hydroxide. google.com This method is noted for its selectivity for the 16,17-position, even in the presence of other double bonds. google.com

Biocatalysis: Enzymes, particularly cytochrome P450 monooxygenases, can catalyze highly stereoselective epoxidation reactions. For example, rat liver microsomes can convert 4,16-androstadien-3-one into 16α,17α-epoxy-4-androsten-3-one. nih.gov

| Epoxidation Method | Reagent(s) | Typical Substrate | Key Features |

| Peroxy-acid Oxidation | m-CPBA | Δ¹⁶-Steroid | Generally forms the α-epoxide due to steric factors. researchgate.net |

| Base-catalyzed Peroxidation | H₂O₂ / Base | Δ¹⁶-Steroid | A common method for epoxidation. |

| Hydroperoxide Oxidation | t-Butyl hydroperoxide / Weak base | Δ¹⁶-20-Oxo steroid | Highly selective for the 16,17-double bond. google.com |

| Biocatalysis | Cytochrome P450 / NADPH / O₂ | 4,16-Androstadien-3-one | Produces 16α,17α-epoxy-4-androsten-3-one. nih.gov |

Interactive Data Table: Epoxidation Methods

Introduction of Epoxy Group at C-16,17 Position

The introduction of the epoxy group is a pivotal step. The primary method is the oxidation of a precursor containing a double bond between carbons 16 and 17 (a 16-dehydro steroid). The choice of oxidizing agent and reaction conditions determines the stereoselectivity of the epoxidation. For example, the use of tertiary butyl hydroperoxide with a catalytic amount of a weak base is a procedure selective for the 16,17-position, preventing epoxidation at other sites in polyunsaturated steroids. google.com In biocatalytic routes, the enzyme dictates the introduction of the epoxide; for instance, incubation of 4,16-androstadien-3-one with male rat liver microsomes directly yields 16α,17α-epoxy-4-androsten-3-one. nih.gov

Precursor Compounds and Starting Materials

A variety of starting materials can be used for the synthesis of 16,17-epoxy steroids, often derived from abundant natural sources.

Phytosterols (B1254722): Bioconversion of phytosterols (plant-derived sterols) provides an inexpensive source of 17-ketosteroids like androst-4-ene-3,17-dione (AD) and 9α-hydroxy androst-4-ene-3,17-dione, which serve as key intermediates. vjs.ac.vn

Diosgenin: This sapogenin, extracted from yams, is a traditional starting material for the industrial synthesis of many steroid hormones and can be converted to 16,17-epoxy derivatives. researchgate.net

Androst-4-ene-3,17-dione (4AD): A common starting material obtained from sterol fermentation, it can be chemically modified to introduce the C16-C17 double bond necessary for epoxidation. google.com

4,16-Androstadien-3-one: This is the direct precursor for the biosynthesis of 16α,17α-epoxy-4-androsten-3-one in biological systems. nih.gov

| Precursor/Starting Material | Source/Type | Resulting Epoxy Steroid (Example) |

| 9α-Hydroxy androst-4-ene-3,17-dione | Phytosterol Bioconversion | 16α,17α-Epoxy-pregn-4,9(11)-diene-21-ol-3,20-dione vjs.ac.vn |

| Diosgenin | Plant Sapogenin | 2-(16,17-Epoxy-3β,20-dihydroxypregn-5-en-20-yl)-1,3-dithiane researchgate.net |

| Androst-4-ene-3,17-dione (4AD) | Sterol Fermentation | Androstane-4-alkene-3-ketone-17 beta-methyl carboxylate (via multi-step synthesis) google.com |

| 4,16-Androstadien-3-one | Synthetic/Biosynthetic Intermediate | 16α,17α-Epoxy-4-androsten-3-one nih.gov |

Interactive Data Table: Precursor Compounds

Chemical Modifications and Analog Synthesis

Once the 16,17-epoxy-4-androsten-3-one core is synthesized, it can be subjected to further chemical modifications to generate a variety of analogs with potentially different properties.

Functionalization of the Steroid Nucleus

The reactivity of the epoxide ring and other positions on the steroid nucleus allows for diverse chemical transformations.

Epoxide Ring-Opening: The three-membered epoxide ring is strained and can be opened by various nucleophiles under acidic or basic conditions. This reaction is often regio- and stereoselective. For example, acid-catalyzed cleavage of 5α,6α-epoxides can lead to rearranged products. psu.edu The reaction of steroidal epoxides with selenium-based nucleophiles like PhSeZnCl can afford novel phenylselenium-substituted steroids. mdpi.com This ring-opening is a key strategy for introducing new functional groups, such as diols or halohydrins. psu.edu

Modifications at Other Positions: The steroid scaffold offers multiple sites for functionalization. For instance, enzymatic hydroxylation can introduce hydroxyl groups at various positions, such as C-11α, which can alter the compound's profile. rsc.org Other reactions can include oxidation of existing hydroxyl groups, reduction of ketones, or the introduction of substituents at other positions on the steroid rings. For example, the synthesis of 16α-hydroxyandrost-4-ene-3,17,19-trione involves the reductive cleavage of a different epoxy ring (C6-C19) on a related steroid structure. nih.gov

These synthetic and derivatization strategies highlight the chemical versatility of the steroid framework and provide pathways to a wide range of this compound analogs for further study.

Derivatization for Structure-Activity Relationship Studies

The chemical structure of this compound has been the subject of derivatization to explore its structure-activity relationships (SAR), particularly in the context of enzyme inhibition. researchgate.netuc.pt SAR studies have highlighted the significance of specific chemical features within the steroid scaffold for biological activity. researchgate.net

One area of investigation involves the modification of the A-ring and the 17-position of related androstane structures to probe their impact on aromatase inhibition. For instance, the introduction of an epoxy group at various positions, such as the 1α,2α- and 4β,5β-positions, has been explored. mdpi.com The stereochemistry of these epoxy groups can influence the inhibitory potency of the resulting derivatives. researchgate.net For example, in a series of androstane derivatives, a 4β,5β-epoxy ring was found to be beneficial for aromatase inhibitory activity compared to a double bond. mdpi.com

Furthermore, substitutions at the C-17 position have been shown to be critical for activity. uc.pt The replacement of the C-17 carbonyl group with other functionalities, such as hydroxyl or acetyl groups, can dramatically alter the inhibitory effect on enzymes like aromatase. uc.pt Studies on 5α-androst-3-enes and 3α,4α-epoxy-5α-androstanes revealed that a C-17 carbonyl group is essential for achieving maximum aromatase inhibitory activity. uc.pt The introduction of bulky groups at this position can lead to steric hindrance at the enzyme's active site, resulting in a loss of activity. uc.pt

The following table summarizes the derivatization of related androstane structures and their effects on aromatase inhibition:

| Compound/Derivative Class | Structural Modification | Effect on Aromatase Inhibitory Activity |

| 1α,2α-Epoxy-4,6-androstadiene-3,17-dione 17-oxime | Introduction of 1α,2α-epoxy group and 17-oxime | Similar activity to the non-epoxy parent compound. mdpi.com |

| 4β,5β-Epoxyandrostane-3,17-dione-17-oxime | Introduction of 4β,5β-epoxy group and 17-oxime | Displayed notable inhibitory activity. mdpi.com |

| 4-Chloro-3β-hydroxy-4-androsten-17-one oxime | Introduction of 4-chloro and 3β-hydroxy groups | Showed the highest activity among a series of synthesized compounds. mdpi.com |

| 5α-Androst-3-en-17-one derivatives | Replacement of C-17 carbonyl with hydroxyl or acetyl groups | Significant reduction in activity. uc.pt |

| 3α,4α-Epoxy-5α-androstan-17-one derivatives | Replacement of C-17 carbonyl with hydroxyl or acetyl groups | Significant reduction in activity. uc.pt |

These studies underscore the importance of the steroidal A-ring and the nature of the substituent at C-17 in modulating the biological activity of androstane-based compounds.

Preparation of Labeled Analogs for Biochemical Investigations

The synthesis of isotopically labeled analogs of steroids, including derivatives of androstene, is a crucial technique for conducting biochemical investigations. d-nb.info These labeled compounds serve as tracers in metabolic pathway studies and in vitro enzyme assays. d-nb.info For instance, tritium (B154650) ([³H]) and carbon-14 (B1195169) ([¹⁴C]) are common isotopes used to label steroid substrates. d-nb.info

One documented example is the synthesis of [1β,2β-³H₂]16α,17α-epoxy-4-androsten-3-one. oup.com This tritiated analog was prepared for use in metabolic studies. oup.com The general approach for such syntheses involves introducing the radioactive isotope at a specific position in the steroid nucleus of a precursor molecule, which is then chemically converted to the desired labeled analog.

The use of labeled substrates allows for the sensitive and quantitative monitoring of metabolic transformations. d-nb.info For example, in studies of steroid metabolism by liver microsomes, labeled compounds enable the tracking of the conversion of a parent steroid into its various metabolites. oup.comnih.gov The products of these reactions can be separated using techniques like thin-layer chromatography (TLC) and quantified by radiometric detection. d-nb.infooup.com

Specifically, in the investigation of 16α,17α-epoxy-4-androsten-3-one biosynthesis, [1β,2β-³H₂]4,16-androstadien-3-one was used as a labeled precursor. oup.com Incubation of this labeled substrate with rat liver microsomes allowed for the identification and quantification of the resulting labeled 16α,17α-epoxy-4-androsten-3-one. oup.comnih.gov This approach has been instrumental in elucidating the metabolic pathways of steroids and understanding the kinetics of the enzymes involved. d-nb.info

Biotransformation Pathways and Enzymatic Conversion

Mammalian In Vitro Biotransformation Studies

In vitro studies using mammalian tissue preparations, particularly liver microsomes, have been instrumental in elucidating the metabolic pathways of 16,17-Epoxy-4-androsten-3-one. These studies allow for the detailed investigation of specific enzymatic reactions and the identification of transient intermediates.

The formation of this compound has been demonstrated in mammalian liver microsomes, the subcellular fractions rich in drug-metabolizing enzymes. nih.govoup.com

The direct precursor for the biosynthesis of this compound is 4,16-Androstadien-3-one. oup.com In vitro incubation of 4,16-Androstadien-3-one with the microsomal fraction of male rat liver, in the presence of a NADPH-generating system and oxygen, results in the formation of this compound. nih.govoup.com This conversion is catalyzed by cytochrome P450 enzymes. biosynth.com The metabolism of 4,16-Androstadien-3-one is not limited to the liver, as it has also been shown to be metabolized by lung microsomes. nih.gov

Table 1: In Vitro Biosynthesis of this compound

| Parameter | Details |

| Precursor | 4,16-Androstadien-3-one |

| Biological System | Male Rat Liver Microsomes |

| Cofactors | NADPH-generating system, Oxygen |

| Primary Product | 16α,17α-Epoxy-4-androsten-3-one |

| Key Enzyme Class | Cytochrome P450 |

Studies have consistently shown that this compound is a short-lived intermediate in the metabolic pathway of 4,16-Androstadien-3-one. nih.govoup.comoup.com Its transient nature is due to its rapid subsequent enzymatic conversion. nih.govoup.com In incubation mixtures with rat liver microsomes, the epoxide is quickly hydrolyzed. nih.gov To enhance the detection and quantification of the epoxide, inhibitors of the subsequent metabolic step, such as styrene (B11656) oxide, have been used. nih.govoup.com Under these inhibitory conditions, the conversion of the precursor to the epoxide could be increased to as much as 8%. nih.govoup.com

The enzymatic epoxidation of the double bond at the C16-C17 position of 4,16-Androstadien-3-one is a stereospecific process. Research has identified the product as the 16α,17α-epoxy isomer. nih.govoup.comoup.com This stereospecificity is a common feature of enzyme-catalyzed reactions, including those mediated by cytochrome P450 enzymes, which are responsible for this epoxidation reaction. acs.org

The rapid disappearance of the newly formed this compound in microsomal incubations is attributed to the action of another key microsomal enzyme, microsomal epoxide hydratase (mEH). nih.govoup.comoup.com This enzyme plays a crucial role in the detoxification of various xenobiotic and endogenous epoxides by catalyzing their hydrolysis. al-edu.com

Microsomal epoxide hydratase catalyzes the hydrolysis of the epoxide ring of 16α,17α-Epoxy-4-androsten-3-one, leading to the formation of a trans-dihydroxy metabolite. nih.govoup.com The specific product of this enzymatic hydration has been identified as 16β,17α-dihydroxy-4-androsten-3-one. nih.govoup.comoup.com This dihydroxylated metabolite represents the end product of this specific epoxidation-hydrolysis pathway. oup.com

Table 2: Enzymatic Conversion of this compound

| Parameter | Details |

| Substrate | 16α,17α-Epoxy-4-androsten-3-one |

| Enzyme | Microsomal Epoxide Hydratase (mEH) |

| Reaction Type | Hydrolysis |

| Product | 16β,17α-dihydroxy-4-androsten-3-one |

| Significance | Detoxification of the reactive epoxide intermediate |

Role of Microsomal Epoxide Hydratase [3, 5, 19]

Inhibition of Epoxide Hydrolase in Research

Microsomal epoxide hydrolase (mEH) is a critical enzyme in the metabolism of epoxides. Research has shown that 16α,17α-epoxy-4-androsten-3-one, also referred to as androstene oxide, is an exceptionally effective substrate for this enzyme. nih.gov The rapid hydrolysis of this epoxide by mEH leads to the formation of 16β,17α-dihydroxy-4-androsten-3-one. nih.gov

In research settings, the inherent reactivity of mEH towards androstene oxide necessitates the use of inhibitors to study the epoxide itself or its formation. The addition of a potent epoxide hydratase inhibitor, such as styrene oxide, to incubation mixtures has been a successful strategy to prevent the rapid breakdown of the epoxy steroid. nih.gov This inhibition allowed researchers to increase the yield of 16α,17α-epoxy-4-androsten-3-one, with up to 8% of the precursor steroid, 4,16-androstadien-3-one, being converted to the epoxy form under these conditions. nih.gov The hydrolysis of androstene oxide can also be competitively inhibited by the presence of other epoxide substrates, such as estroxide (B14754935) and styrene oxide. nih.gov Studies on epoxide hydrolase inhibitors, like valpromide, further underscore the importance of this enzyme family in the metabolism of various epoxides, providing a basis for understanding the metabolic fate of epoxy steroids. nih.govucanr.edu

Cytochrome P450 Mediated Transformations

The biosynthesis of this compound is a process mediated by the cytochrome P450 (CYP) superfamily of enzymes. The formation of the epoxide from its precursor, 4,16-androstadien-3-one, has been demonstrated in rat liver microsomes in the presence of oxygen and a NADPH-generating system, which are characteristic requirements for CYP-catalyzed reactions. nih.gov Cytochrome P450 enzymes are central to steroidogenesis and steroid metabolism, catalyzing a wide range of oxidative reactions, including hydroxylations and epoxidations. nih.govrug.nl

While the specific human P450 isoform responsible for the epoxidation of 4,16-androstadien-3-one is not definitively identified in the provided context, the CYP3A subfamily, particularly CYP3A4, is known for its broad substrate specificity that includes many steroids. uniprot.org CYP3A4 is involved in the metabolism of androst-4-ene-3,17-dione and other steroid hormones. uniprot.org The activity of P450 enzymes can be significantly altered by various compounds. Pre-treatment of animals with substances known to be P450 inducers, such as phenobarbital, 3-methylcholanthrene, and Arochlor 1254, has been shown to characteristically alter the microsomal hydrolysis of steroid epoxides. nih.gov This suggests that the expression and activity of the P450 enzymes responsible for both the formation and subsequent metabolism of epoxy steroids are inducible, which can have significant effects on the compound's metabolic pathway. In porcine models, differential expression of various cytochrome P450 genes is linked to the metabolism of androstenone, a structurally related steroid. nih.gov

Microbial Biotransformation Studies

Microbial systems offer a powerful tool for steroid modification due to their high regio- and stereoselectivity, often achieving transformations that are difficult through chemical synthesis. nih.govd-nb.info Various microorganisms have been utilized to study and modify epoxy steroids, leading to the creation of novel derivatives.

Microorganisms Utilized for Steroid Transformations

A diverse range of microorganisms, particularly fungi and bacteria, have been successfully employed to biotransform steroids, including those with an epoxy moiety. Fungi such as Penicillium decumbens and Isaria farinosa have demonstrated the ability to hydroxylate and form new epoxy derivatives. nih.govd-nb.info Bacteria like Burkholderia cepacia have also been used to transform epoxy-steroids. nih.gov The table below summarizes some of the microorganisms used in steroid biotransformation studies.

| Microorganism | Substrate(s) | Transformation Type | Reference |

|---|---|---|---|

| Penicillium decumbens | 16α, 17α-Epoxyprogesterone | Hydroxylation | nih.gov |

| Burkholderia cepacia SE-1 | 16α,17α-Epoxypregnenolone | Hydroxylation, Dehydrogenation | nih.gov |

| Isaria farinosa | 17β-hydroxyandrost-1,4,6-triene-3-one | Epoxidation, Hydroxylation | d-nb.info |

| Curvularia lunata | (+)-Androst-4-ene-3,17-dione | Oxidation, Reduction, Hydroxylation | nih.gov |

| Mycolicibacterium species | Phytosterols (B1254722), Cholesterol | Side-chain cleavage | mdpi.com |

Novel Epoxy Derivative Formation through Biocatalysis

Biocatalysis using microbial systems has proven effective in generating novel derivatives of epoxy steroids. These transformations often involve introducing hydroxyl groups at specific positions on the steroid nucleus, creating new compounds with potentially different biological activities.

A study utilizing Penicillium decumbens for the biotransformation of 16α, 17α-epoxyprogesterone resulted in the formation of two previously unreported metabolites: 7β-hydroxy-16α, 17α-epoxyprogesterone and 7β,11α-dihydroxy-16α,17α-epoxyprogesterone. nih.gov Similarly, the incubation of 16α,17α-epoxypregnenolone with Burkholderia cepacia SE-1 yielded a novel derivative, 20-hydroxyl-16α,17α-epoxypregn-1,4-dien-3-one. nih.gov Furthermore, some microbial transformations can create an epoxy ring on a non-epoxidated steroid precursor. For instance, Isaria farinosa transformed 17β-hydroxyandrost-1,4,6-triene-3-one into a new epoxy derivative, 15α,17β-dihydroxy-6β,7β-epoxyandrost-1,4-diene-3-one. d-nb.info

| Parent Compound | Microorganism | Novel Derivative(s) Formed | Reference |

|---|---|---|---|

| 16α, 17α-Epoxyprogesterone | Penicillium decumbens | 7β-hydroxy-16α, 17α-epoxyprogesterone; 7β,11α-dihydroxy-16α,17α-epoxyprogesterone | nih.gov |

| 16α, 17α-Epoxyprogesterone | Fungal culture | 6β-hydroxy-16α,17α-epoxyprogesterone; 6β,11α-dihydroxy-16α,17α-epoxyprogesterone | researchgate.net |

| 16α,17α-Epoxypregnenolone | Burkholderia cepacia SE-1 | 20-hydroxyl-16α,17α-epoxypregn-1,4-dien-3-one | nih.gov |

| 17β-hydroxyandrost-1,4,6-triene-3-one | Isaria farinosa | 15α,17β-dihydroxy-6β,7β-epoxyandrost-1,4-diene-3-one | d-nb.info |

Enzymatic Systems Involved in Microbial Conversions

The enzymatic machinery responsible for microbial steroid conversions primarily involves oxidoreductases, especially hydroxylases. nih.gov Many of these enzymes belong to the cytochrome P450 monooxygenase (CYP) superfamily. rsc.orgnih.gov These microbial CYPs, like their mammalian counterparts, typically require an electron transfer partner, such as a NADPH-cytochrome P450 reductase (CPR), and a cofactor like NAD(P)H to function. nih.govnih.gov

For example, the C7β- and C11α-hydroxylation of an epoxy steroid by P. decumbens points to the action of highly specific hydroxylase enzymes. nih.gov Research on Burkholderia cepacia SE-1 led to the isolation of a hydroxylase from the catalases/peroxidase family that required NAD+ as a coenzyme for its activity. nih.gov In fungi, the expression of genes encoding these steroid hydroxylases is often induced by the presence of the steroid substrate. nih.gov Bacterial steroid degradation pathways also heavily rely on enzymes such as Rieske-type oxygenases, which work in concert with reductases to hydroxylate the steroid core. rug.nlrsc.org

Molecular Interactions and Enzymatic Activity Modulation

Interactions with Steroidogenic Enzymes

The functionality of steroidogenic enzymes, which are critical for the biosynthesis of steroid hormones, can be modulated by epoxy-androstane derivatives. These interactions are highly specific, depending on the enzyme's structure and the steroid's precise configuration.

The cytochrome P450 superfamily of enzymes plays a pivotal role in the metabolism of steroids. Epoxy-androstenes have been studied for their potential to inhibit key P450 enzymes involved in androgen and estrogen synthesis.

Cytochrome P450 17A1 (P450c17) is a bifunctional enzyme essential for the production of androgens. d-nb.info Research into inhibitors of this enzyme is significant for understanding the regulation of androgen synthesis. d-nb.info Studies have shown that the introduction of a 16α,17α-epoxide group into certain steroidal structures can diminish their inhibitory potency against P450c17. For instance, the conversion of a 17-(4'-imidazolyl) derivative with a 16,17-double bond to its 16α,17α-epoxide counterpart resulted in a significant decrease in inhibitory activity against human testicular P450c17. researchgate.net

Similarly, another study investigating pyridyl-substituted steroids found that an epoxy derivative was only a moderate inhibitor of cytochrome P45017alpha. nih.gov The researchers concluded that the presence of a 16,17-double bond, rather than an epoxide at that position, was crucial for the irreversible binding and potent inhibition of the enzyme by the compounds under investigation. nih.gov

Table 1: Inhibitory Activity of Epoxy-Androstane Derivatives on P45017alpha

| Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|

| 17β-(4'-Imidazolyl)-16α,17α-epoxy-5-androsten-3β-ol | 430 nM | researchgate.net |

| 17-(3-pyridyl)-16,17-epoxy-5alpha-androst-3-ol | 260 nM | nih.gov |

Aromatase (CYP19A1) is the enzyme responsible for converting androgens to estrogens and is a key target in the management of estrogen-dependent conditions. nih.gov Several studies have evaluated epoxy-androstenes as aromatase inhibitors.

Research on 3α,4α-epoxy-5α-androstanes demonstrated that these compounds can be potent aromatase inhibitors. uc.pt Specifically, 3α,4α-epoxy-5α-androstan-17-one was identified as a powerful competitive inhibitor. uc.pt However, the study also underscored the critical importance of the C-17 carbonyl group for maintaining high inhibitory activity; modifications at this position led to a dramatic reduction in potency. uc.pt

Another investigation focused on 4β,5β-epoxides of 16α-hydroxyandrostenedione and its analogs. nih.gov The 19-methyl compound, 4β,5β-epoxy-16α-hydroxyandrostenedione, was found to be a weak competitive inhibitor of aromatase. nih.gov This compound also caused time-dependent inactivation of the enzyme in the presence of NADPH. nih.gov In contrast, its 19-hydroxy derivative acted as a non-competitive inhibitor. nih.gov

Table 2: Aromatase (CYP19) Inhibition by Epoxy-Androstane Derivatives

| Compound | Inhibition Type | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|

| 3α,4α-epoxy-5α-androstan-17-one | Competitive | - | uc.pt |

| 4β,5β-epoxy-16α-hydroxyandrostenedione | Competitive | 246 µM | nih.gov |

| 19-hydroxy-4β,5β-epoxy-16α-hydroxyandrostenedione | Non-competitive | 135 µM | nih.gov |

| 19-oxo-4β,5β-epoxy-16α-hydroxyandrostenedione | Competitive | 270 µM | nih.gov |

Hydroxysteroid dehydrogenases are a class of enzymes that catalyze the oxidation and reduction of hydroxysteroids and ketosteroids. They are essential for the biosynthesis and metabolism of steroid hormones.

The 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) enzyme complex is crucial for the biosynthesis of all active steroid hormones, converting 3β-hydroxy-5-ene-steroids into the corresponding 3-oxo-4-ene-steroids. nih.govresearchgate.net There are two primary isoforms in humans: type 1 (3β-HSD1), found in peripheral tissues, and type 2 (3β-HSD2), located in the adrenals and gonads. nih.govnih.gov

The inhibitory effects of epoxy-steroids on these enzymes have been investigated. Trilostane (B1684498), a compound featuring a 2α-cyano-4α,5α-epoxy-androstane structure, and its analog without the cyano group, 4α,5α-epoxy-testosterone, have been studied for their interaction with 3β-HSD isoforms. nih.gov Dixon analyses revealed that both compounds inhibit wild-type 3β-HSD1 and 3β-HSD2. nih.gov The research suggested that the 2α-cyano group of trilostane is anchored by a specific amino acid (Ser124) in both isoforms, and that differences in another amino acid (Met187 in 3β-HSD1 vs. Thr187 in 3β-HSD2) may account for the higher affinity inhibition of 3β-HSD1 by trilostane. nih.gov

Table 3: Inhibition of 3β-HSD Isoforms by Epoxy-Androstane Derivatives

| Inhibitor | Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Trilostane | Wild-type 3β-HSD1 | 0.05 µM | nih.gov |

| Trilostane | Wild-type 3β-HSD2 | 0.80 µM | nih.gov |

| 4α,5α-Epoxy-testosterone | Wild-type 3β-HSD1 | 0.17 µM | nih.gov |

| 4α,5α-Epoxy-testosterone | Wild-type 3β-HSD2 | 0.40 µM | nih.gov |

Hydroxysteroid Dehydrogenase (HSD) Interactions [9, 17, 22]

Receptor Binding Studies

The biological activity of a steroid is ultimately mediated through its binding to specific nuclear receptors. Research suggests that 16,17-Epoxy-4-androsten-3-one possesses androgenic properties. ontosight.ai The presence of the epoxy group at the 16,17-position is thought to modify the compound's affinity for the androgen receptor, thereby influencing its biological effects. ontosight.ai While it is considered a synthetic androgen, its specific binding affinity and efficacy compared to endogenous androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) require further detailed investigation. ontosight.ainih.gov The unique structure of this compound makes it a valuable tool for probing the biology of androgen receptor interactions. ontosight.ai

Compound Index

Androgen Receptor Affinity and Specificity

Specific binding data for this compound to the androgen receptor (AR) is not extensively detailed in the available research. However, the affinity of steroids for the AR is known to be highly dependent on specific structural characteristics. Generally, a 3-keto group on the A-ring and a 17β-hydroxyl group on the D-ring are considered favorable for high-affinity binding. researchgate.net The subject compound possesses the 3-keto moiety but replaces the 17β-hydroxyl with a 16,17-epoxy group.

Studies on structurally similar compounds provide some insight. For instance, 4-hydroxy-4-androstene-3,17-dione, an aromatase inhibitor, exhibits very low affinity for the androgen receptor, possessing only 1% of the binding affinity of dihydrotestosterone (DHT). nih.gov The presence of the epoxy ring at the 16,17-position instead of a hydroxyl or keto group at C17 would significantly alter the stereochemistry and electronic configuration of the D-ring, which is a critical region for receptor interaction. This suggests that the affinity of this compound for the androgen receptor may be limited compared to native androgens like testosterone.

Photoaffinity Labeling Applications in Receptor Research

Photoaffinity labeling is a powerful biochemical technique used to identify and characterize ligand-binding sites within receptors. This method involves using a ligand that contains a photoreactive group, which upon exposure to light, forms a covalent bond with the receptor at the binding site. d-nb.info

While various steroidal skeletons are utilized to create photoaffinity labels for studying receptors like the NMDA and GABA-A receptors, there is no specific information available from the search results indicating that this compound has been developed or used as a photoaffinity labeling reagent for androgen receptor research. nih.govrsc.org The synthesis of such probes typically involves attaching known photoreactive moieties, such as diazirines, to the steroid scaffold. nih.gov

Mechanisms of Enzyme Inhibition

The epoxy functional group can significantly influence how a steroid interacts with an enzyme's active site, leading to various modes of inhibition.

Irreversible Binding Mechanisms

Research into the irreversible inhibition of enzymes like cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a key enzyme in androgen biosynthesis, has explored the role of epoxide intermediates. A study investigating the mechanism of the potent inhibitor abiraterone (B193195), which contains a 16,17-double bond, synthesized a related epoxy steroid, 17β-(3-pyridyl)-16,17α-epoxy-5α-androst-3β-ol, to test the hypothesis that an epoxide was the ultimate reactive species causing irreversible binding. nih.gov

The results showed that the 16,17-double bond was necessary for the time-dependent, irreversible inhibition of CYP17A1. nih.gov In contrast, the synthesized epoxy analog was found to be only a moderately potent inhibitor and its inhibitory effect was not enhanced by preincubation with the enzyme, unlike the compounds with the double bond. nih.gov This suggests that the formation of a 16,17-epoxide is likely not the mechanism through which inhibitors like abiraterone exert their irreversible effects on CYP17A1. nih.gov

Competitive and Non-Competitive Inhibition Kinetics

A study on CYP17A1 inhibitors found that 17β-(3-pyridyl)-16,17α-epoxy-5α-androst-3β-ol was a moderately potent inhibitor with a half-maximal inhibitory concentration (IC50) of 260 nM. nih.gov In another context, 2,16-dicyano-4,5-epoxy-androstane-3,17-dione was shown to be a competitive inhibitor of human 3β-hydroxysteroid dehydrogenase type 1 (3β-HSD1) with an inhibition constant (Ki) of 4.7 μM, but a non-competitive inhibitor of the type 2 isoenzyme (3β-HSD2) with a much higher Ki of 30.7 μM. nih.gov

Furthermore, a 3α,4α-epoxy-5α-androstan-17-one derivative was identified as a strong competitive inhibitor of aromatase, with a Ki of 38 nM. core.ac.uk This highlights that epoxy steroids can act through different kinetic mechanisms.

| Compound | Target Enzyme | Inhibition Metric (Value) | Inhibition Type | Source |

|---|---|---|---|---|

| 17β-(3-Pyridyl)-16,17α-epoxy-5α-androst-3β-ol | Cytochrome P45017A1 | IC50 (260 nM) | Not specified | nih.gov |

| 2,16-Dicyano-4,5-epoxy-androstane-3,17-dione | 3β-HSD1 | Ki (4.7 μM) | Competitive | nih.gov |

| 2,16-Dicyano-4,5-epoxy-androstane-3,17-dione | 3β-HSD2 | Ki (30.7 μM) | Non-Competitive | nih.gov |

| 3α,4α-epoxy-5α-androstan-17-one | Aromatase | Ki (38 nM) | Competitive | core.ac.uk |

| 4-hydroxy-4-androstene-3,17-dione | Aromatase | Ki (2.7 nM) | Competitive | nih.gov |

Role of Specific Functional Groups in Binding and Inhibition

The inhibitory activity of these steroids is a direct consequence of their molecular architecture.

The Epoxy Group: The presence and position of the epoxy group are critical. As noted, a 16,17-epoxy group appears less effective for the irreversible inhibition of CYP17A1 than a 16,17-double bond. nih.gov However, a 3α,4α-epoxy group can confer the A-ring planarity required for potent competitive inhibition of aromatase. core.ac.uk The specific stereochemistry (α or β) of the epoxide is also a determining factor in its biological activity.

Other Functional Groups: The nature and position of other substituents significantly modulate activity. For instance, the difference between competitive and non-competitive inhibition of 3β-HSD isoenzymes by an epoxy steroid was linked to a single amino acid difference (Arg195 vs. Pro195) in the enzyme's binding site, demonstrating a highly specific structure-function relationship. nih.gov The presence of a 3-keto group is a common feature in many active steroids, contributing to binding at the active site. researchgate.netcore.ac.uk

Structure Activity Relationship Sar Studies

Influence of the 16,17-Epoxy Moiety on Biological Activity

The introduction of a 16,17-epoxy group into the androstane (B1237026) skeleton has a profound impact on the molecule's biological profile. This epoxide ring alters the conformation of the D-ring of the steroid, which in turn can significantly affect its interaction with biological targets such as enzymes and receptors.

The 16α,17α-epoxy configuration is a key structural feature in several biologically active steroids. For instance, 16α,17α-epoxypregnenolone, a related steroid, is a known intermediate in steroid metabolism. nih.gov In the context of 4-androsten-3-one derivatives, the 16,17-epoxy moiety has been shown to be a crucial element for certain biological activities. The epoxide can act as a reactive site, potentially forming covalent bonds with target proteins, or it can simply alter the shape and electronic properties of the steroid to enhance non-covalent interactions.

Research has demonstrated that the 16α,17α-epoxy-4-androsten-3-one is a short-lived intermediate in the metabolism of 4,16-androstadien-3-one in rat liver microsomes. nih.gov Its rapid hydrolysis by epoxide hydratase to the corresponding diol suggests that the epoxide itself is a reactive species. nih.gov This reactivity is a key factor in its biological effects. The presence of the epoxy group can lead to a range of activities, including anti-inflammatory and anti-cancer properties, by modulating the activity of various enzymes. ontosight.ai

Impact of C-3 and C-17 Substitutions on Enzymatic Modulation

Modifications at the C-3 and C-17 positions of the androstane nucleus have been a major focus of SAR studies to develop potent and selective enzyme inhibitors. These substitutions can dramatically alter the binding affinity and inhibitory activity of the compounds against specific steroidogenic enzymes.

For example, a series of androsterone (B159326) derivatives with substitutions at the C-3 position were synthesized and evaluated as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme crucial for testosterone (B1683101) synthesis. nih.gov The study revealed that the nature of the substituent at C-3 is critical for inhibitory potency. nih.gov Similarly, the introduction of various substituents at C-17 has been explored to design inhibitors of enzymes like CYP17, a key enzyme in androgen biosynthesis. nih.gov

Dimeric androstene derivatives, where two steroid units are coupled at the C-3 and C-17 positions, have also been synthesized to create long-acting hormonal preparations. nih.gov For instance, a testosterone derivative coupled between C-17 of one molecule and C-3 of another showed a protracted androgenic effect. nih.gov These studies highlight the versatility of C-3 and C-17 positions for modifying the pharmacological properties of androstene-based compounds.

The following table summarizes the impact of various substitutions on the enzymatic activity of androstene derivatives based on published research findings:

| Compound/Derivative | Substitution | Target Enzyme | Effect | Reference |

| 3β-Substituted-androsterone derivatives | Various amine and carbamate (B1207046) groups at C-3 | 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) | Strong inhibition, with IC₅₀ values in the nanomolar range for the most active compounds. | nih.gov |

| 17-Indazole androstene derivatives | Indazole moieties at C-17 | Cytochrome P450 17A1 (CYP17) | Inhibition of CYP17 activity. | nih.gov |

| Dimeric testosterone derivative | C17-C3 coupling with succinic acid linker | Androgen receptor | Protracted androgenic effect. | nih.gov |

| 16E-Arylidene androstene derivatives | Arylidene groups at C-16 and amino functionalities | Not specified | Significant cytotoxic activity against various tumor cell lines. | nih.gov |

Stereochemical Determinants of Activity and Selectivity

The stereochemistry of the steroid nucleus, particularly at the C-5, C-16, and C-17 positions, is a critical determinant of biological activity and selectivity. The spatial arrangement of substituents can dictate how the molecule fits into the binding pocket of a target protein, thereby influencing its efficacy.

The configuration of the 16,17-epoxy group (α or β) significantly affects the biological properties of the steroid. The 16α,17α-epoxy configuration is often associated with specific biological activities. nih.govgoogle.com The stereochemistry of the epoxide at the 5,6-positions of steroids has also been shown to be crucial for their activity, with different isomers exhibiting distinct biological effects. acs.org

Furthermore, the stereochemistry of substituents at other positions on the androstane core plays a vital role. For instance, in a study of androsterone derivatives substituted at position 16, the presence of a hydroxyl group at the 17β-position was found to be crucial for androgen receptor binding and antiproliferative activity. nih.gov A comparison of novel steroidal[17,16-d]pyrimidines derived from epiandrosterone (B191177) (5α-androstan-3β-ol-17-one) and androsterone (5α-androstan-3α-ol-17-one) revealed that the configuration of the hydroxyl group at C-3 significantly impacted their cytotoxic activities. nih.gov

The conformation of the D-ring, which is influenced by substituents at C-16 and C-17, is also a key factor. researchgate.net Even subtle changes in the orientation of bulky substituents at C-17 can lead to significant differences in the crystalline state and potentially in their interaction with biological targets. researchgate.net

Computational and In Silico Modeling for SAR Elucidation

In recent years, computational and in silico modeling techniques have become invaluable tools for understanding the structure-activity relationships of steroid derivatives. These methods provide insights into the molecular interactions between the compounds and their biological targets, guiding the design of new and more potent analogs.

Molecular docking simulations have been employed to predict the binding affinity of novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives to various steroidal drug targets, including the androgen receptor, estrogen receptor α, 5α-reductase type 2, and 17α-hydroxylase-17,20-lyase. nih.gov These in silico studies predicted a strong affinity for 5α-reductase and 17α-hydroxylase-17,20-lyase, corroborating the potential of these compounds as enzyme inhibitors. nih.gov

Computational approaches have also been used to predict the environmental transformation products of steroidal enones, providing insights into their metabolic fate. nih.gov Furthermore, molecular mechanics calculations have been used to analyze the conformational differences in the D-ring and the orientation of substituents at C-17 in various androstene derivatives, helping to explain the observed differences in their biological activities. researchgate.net These computational studies, in conjunction with experimental data, provide a powerful platform for the rational design of new steroidal compounds with desired therapeutic properties.

Analytical Methodologies for Research and Characterization

Spectrometric Techniques for Structural Elucidation and Quantification

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the characterization of 16,17-Epoxy-4-androsten-3-one, primarily due to the presence of the α,β-unsaturated ketone chromophore in its A-ring. This structural feature, specifically the 4-en-3-one system, is responsible for a characteristic strong absorption of ultraviolet radiation.

The electronic transitions within this conjugated system, typically π → π* transitions, give rise to a distinct absorption maximum (λmax). For steroids containing the 4-androsten-3-one moiety, this absorption peak is consistently observed in the range of 237 to 241 nm. sigmaaldrich.comresearchgate.net The exact position of the maximum can be influenced by the solvent used for the analysis. For instance, testosterone (B1683101), which shares the same chromophore, exhibits a λmax of 241 nm when dissolved in methanol (B129727) sigmaaldrich.com. Another study on a testosterone gel formulation reported a λmax of 237.4 nm in acetonitrile (B52724) researchgate.net.

The intensity of this absorption is described by the molar absorptivity (ε), which is a constant for a specific compound at a given wavelength. While the exact molar absorptivity for this compound is not extensively reported, it is expected to be in a similar range to that of other 4-en-3-one steroids. This property allows for the quantitative determination of the compound's concentration in a solution using the Beer-Lambert law.

It is important to note that the 16,17-epoxy group is a saturated functionality and is not expected to significantly influence the electronic transitions of the 4-en-3-one chromophore. Therefore, the UV-Vis spectral data for this compound would closely resemble that of testosterone and other similar androgens.

| Compound | Chromophore | Solvent | λmax (nm) |

|---|---|---|---|

| Testosterone | 4-Androsten-3-one | Methanol | 241.0 |

| Testosterone | 4-Androsten-3-one | Acetonitrile | 237.4 |

Radiometric and Scintillation Techniques for Enzymatic Assays

Radiometric and scintillation techniques are highly sensitive methods employed to study the enzymatic formation or metabolism of this compound. These assays are particularly useful for determining enzyme kinetics and for screening potential inhibitors of the enzymes involved in its biochemical pathways.

Radiometric assays rely on the use of a substrate that has been labeled with a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). The enzymatic reaction is allowed to proceed for a specific time, after which the reaction is stopped. The radiolabeled product is then separated from the unreacted radiolabeled substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radioactivity in the product fraction is then quantified using a scintillation counter, which provides a direct measure of the enzyme's activity.

For instance, in the context of the biosynthesis of this compound, an enzyme such as a specific cytochrome P450 monooxygenase might be investigated. A radiometric assay could be designed using a radiolabeled precursor. The reaction mixture would be incubated with the enzyme, and the formation of radiolabeled this compound would be monitored.

A more advanced and homogeneous assay format is the Scintillation Proximity Assay (SPA). wikipedia.orgrevvity.comrevvity.comyoutube.com This technique eliminates the need for a physical separation step between the substrate and the product, making it highly suitable for high-throughput screening. researchgate.net In a hypothetical SPA for an enzyme that metabolizes this compound, the enzyme could be immobilized onto scintillant-containing microbeads. A radiolabeled version of this compound would be introduced as the substrate. When the radiolabeled substrate binds to the enzyme on the bead, the emitted beta particles from the radioisotope are close enough to excite the scintillant, producing a light signal that can be detected. If an unlabeled inhibitor is present and binds to the enzyme, it displaces the radiolabeled substrate, leading to a decrease in the light signal. This allows for the rapid screening of compound libraries for potential enzyme inhibitors.

These radiometric and scintillation methods offer exceptional sensitivity, allowing for the detection of very low levels of enzymatic activity and the use of small amounts of enzyme and substrate.

| Technique | Principle | Key Features | Application Example |

|---|---|---|---|

| Radiometric Assay | Measures the conversion of a radiolabeled substrate to a radiolabeled product. | High sensitivity and specificity; requires separation of substrate and product. | Assaying steroid 17,20-lyase activity using a radiolabeled progesterone (B1679170) substrate. |

| Scintillation Proximity Assay (SPA) | Homogeneous assay where light is produced when a radiolabeled molecule binds to a scintillant-coated bead. | No separation step required; suitable for high-throughput screening. | Screening for inhibitors of enzymes involved in steroid metabolism. |

Role As a Biochemical Probe and Research Intermediate

Utility in Investigating Steroid Hormone Action

16,17-Epoxy-4-androsten-3-one is a useful compound for research into the mechanisms of steroid hormone action. ontosight.ai Its structure, which is a variation of the fundamental androstane (B1237026) skeleton, allows scientists to explore how specific molecular modifications influence biological activity. By comparing the effects of this synthetic steroid to those of endogenous hormones like testosterone (B1683101), researchers can deduce the structural requirements for receptor binding and activation.

The compound's primary utility stems from its role in metabolic studies. Research has identified 16α,17α-epoxy-4-androsten-3-one as a transient intermediate in the metabolism of certain C19 steroids. mdpi.comnih.gov Specifically, it is formed during the conversion of 4,16-androstadien-3-one in mammalian liver microsomes. nih.govoup.com Studying the formation and subsequent transformation of this epoxide provides insight into the enzymatic pathways that process steroids, such as the activity of microsomal epoxide hydratase. nih.gov This enzyme rapidly hydrolyzes the epoxide to form a dihydroxy derivative, demonstrating the compound's role in a specific metabolic sequence. nih.govoup.com

Application in Androgen Receptor Biology Studies

The androgen receptor (AR), a ligand-activated transcription factor, mediates the physiological effects of androgens like testosterone and dihydrotestosterone (B1667394) (DHT). frontiersin.orgwikipedia.org The AR binds to these hormones, translocates to the nucleus, and regulates the expression of target genes responsible for the development and maintenance of the male phenotype. frontiersin.orgwikipedia.org

As a synthetic steroid with an androgen-like structure, this compound is a valuable tool for studying androgen receptor biology. ontosight.ai The presence of the epoxy group at the 16,17-position may alter the compound's binding affinity for the AR or modify its subsequent metabolism compared to natural androgens. ontosight.ai Researchers can use this compound in competitive binding assays and transcriptional activation studies to probe the AR's ligand-binding domain. By assessing how the receptor responds to this structurally distinct analog, scientists can better understand the specific molecular interactions required for potent androgenic activity. This type of research helps to map the function of the AR and identify structural features that could be exploited in the development of new therapeutic agents. ontosight.ai

Intermediate in the Biosynthesis of Other Steroids

This compound is a documented, albeit short-lived, intermediate in the metabolic pathway of other steroids. Its most well-characterized role is in the microsomal processing of 16-dehydro steroids. mdpi.comnih.gov In studies using male rat liver microsomes, 16α,17α-epoxy-4-androsten-3-one was identified as the initial product formed from the substrate 4,16-androstadien-3-one in the presence of oxygen and a NADPH-generating system. nih.govoup.com

This epoxide intermediate is rapidly converted by the enzyme microsomal epoxide hydratase into the more stable diol, 16β,17α-dihydroxy-4-androsten-3-one. mdpi.comnih.gov The transient nature of the epoxide makes its detection challenging, but its presence can be enhanced by using inhibitors of epoxide hydratase, such as styrene (B11656) oxide. nih.govoup.com Under such inhibitory conditions, researchers were able to achieve a conversion of up to 8% of the initial 16-dehydro steroid into the 16α,17α-epoxy compound, confirming its status as a key intermediate in this specific biosynthetic pathway. nih.govoup.com

| Substrate | Intermediate | Final Product | Key Enzyme | Research Context |

|---|---|---|---|---|

| 4,16-Androstadien-3-one | 16α,17α-Epoxy-4-androsten-3-one | 16β,17α-Dihydroxy-4-androsten-3-one | Microsomal Epoxide Hydratase | Rat Liver Microsomes nih.govoup.com |

Precursor for the Synthesis of Novel Steroidal Compounds

The chemical reactivity of the epoxide ring makes this compound and related steroidal epoxides valuable precursors in the synthesis of novel steroidal compounds. The strained three-membered ether ring can be opened by various nucleophiles, allowing for the introduction of new functional groups at the C16 and C17 positions. This chemical versatility is exploited by medicinal chemists to create new steroid derivatives with potentially unique biological activities.

| Epoxy-Steroid Precursor | Reaction Type | Resulting Compound Class | Reference Example |

|---|---|---|---|

| 16,17-Unsaturated Precursor | Oxidation (Epoxidation) | 16,17-Epoxy Steroid | Synthesis of 17β-(3-pyridyl)-16,17α-epoxy-5α-androst-3β-ol nih.gov |

| 6α,7α-Epoxy-1,4-androstadien-3,17-dione | Reduction (e.g., with NaBH4) | Epoxy-Diol Steroid | Synthesis of 6α,7α-epoxy-4-androsten-3β,17β-diol mdpi.com |

| 16α-Hydroxy-6β,19-epoxy-17-one | Reductive Ring Cleavage | 19-Alcohol Steroid | Synthesis of 16α-Hydroxyandrost-4-ene-3,17,19-trione nih.gov |

Future Directions and Emerging Research Avenues

Development of More Selective Enzyme Modulators

A significant area of future research lies in the development of highly selective modulators for enzymes that interact with 16,17-Epoxy-4-androsten-3-one. This includes both the enzymes responsible for its synthesis and its degradation. Research has shown that 16α,17α-epoxy-4-androsten-3-one is a short-lived intermediate that is rapidly hydrolyzed by microsomal epoxide hydratase. nih.gov The use of inhibitors for this enzyme, such as styrene (B11656) oxide, has been demonstrated to increase the concentration of the epoxide, facilitating its study. nih.gov

Future work could focus on designing novel, more potent, and selective inhibitors of epoxide hydratase. This would allow for better control over the metabolic fate of the epoxide, enabling a more precise investigation of its potential biological activities. Furthermore, understanding the enzymes that form this epoxide from precursors like 4,16-androstadien-3-one is crucial. nih.gov Developing modulators for these biosynthetic enzymes could provide tools to regulate the endogenous levels of this and related steroids. The development of inhibitors for other steroidogenic enzymes, such as 17β-hydroxysteroid dehydrogenase, is an active area of research and provides a model for how such work could be approached for enzymes in the 16,17-epoxy-steroid pathway. nih.govmdpi.com

| Enzyme Target | Potential Modulator Type | Research Objective |

| Microsomal Epoxide Hydratase | Selective Inhibitor | Stabilize this compound for functional studies; investigate its downstream effects. |

| Steroid Epoxidase (e.g., Cytochrome P450) | Selective Inducer/Inhibitor | Control the rate of formation of this compound from its precursors. |

| 17β-Hydroxysteroid Dehydrogenases | Selective Inhibitor | Investigate metabolic pathways and potential therapeutic applications by preventing interconversion of steroids. nih.gov |

| Aromatase (CYP19A1) | Selective Inhibitor | Explore potential interactions and prevent aromatization of related steroid precursors. nih.gov |

Exploration of Novel Biotransformation Pathways

The metabolic fate of this compound is not fully elucidated, and the exploration of novel biotransformation pathways, particularly through microbial systems, presents a significant research opportunity. Microbial biotransformation is a powerful tool for generating novel steroid derivatives that may be difficult to produce via conventional chemical synthesis. researchgate.netoaepublish.com Various fungi, such as Aspergillus, Fusarium, and Cephalosporium species, are known to perform highly specific hydroxylation, oxidation, and other modifications at various positions on the steroid skeleton. researchgate.netoaepublish.com

Applying these microbial platforms to this compound could yield a variety of novel metabolites. For instance, hydroxylation at positions such as C-11 or C-15, commonly observed in microbial steroid transformations, could produce new compounds with unique biological profiles. researchgate.net The resulting derivatives could then be screened for various biological activities. This approach not only expands the chemical diversity of this class of steroids but also contributes to our knowledge of the metabolic capabilities of these microorganisms.

| Microorganism Type | Potential Reaction | Potential Product |

| Fungi (e.g., Aspergillus, Rhizopus) | Regio- and stereoselective hydroxylation | Hydroxylated derivatives of this compound (e.g., 11α-hydroxy) |

| Bacteria | Ring opening or modification | Novel steroid skeletons derived from the epoxy precursor |

| Plant Cell Cultures | Glycosylation, Esterification | Conjugated derivatives with altered solubility and bioavailability |

Advanced Computational Modeling of Molecular Interactions

Advanced computational techniques, such as molecular docking and molecular dynamics simulations, are becoming indispensable tools in biochemistry and drug discovery. mdpi.com These methods can be applied to this compound to predict and analyze its interactions with various protein targets at an atomic level. Although specific docking studies on this epoxide are not yet widely published, the methodology is well-established for other steroids and their target enzymes. mdpi.com

Future computational studies could model the docking of this compound into the active site of human microsomal epoxide hydratase. This would help elucidate the structural basis for its recognition and hydrolysis, and could guide the design of enzyme inhibitors. Similarly, modeling its interaction with steroid receptors (such as the androgen and estrogen receptors) and other steroid-metabolizing enzymes (like aromatase or steroid hydroxylases) could predict potential biological activities and off-target effects. nih.govnih.gov These in silico approaches can prioritize experimental studies, saving time and resources in the investigation of the compound's biochemical role.

Role in Understanding Fundamental Steroid Biochemistry

Studying unique and transient molecules like this compound is fundamental to building a complete picture of steroid metabolism. Its identification as a short-lived intermediate in the metabolism of 4,16-androstadien-3-one highlights the complexity of steroid pathways beyond the major, well-established routes. nih.gov The formation and subsequent hydrolysis of the epoxide ring represent a metabolic sequence that adds to the diversity of endogenous steroids.

Future research focused on the biochemistry of this compound will help answer several fundamental questions. Investigating the prevalence of this pathway in different tissues and species could reveal its physiological or pathophysiological significance. Furthermore, because epoxy-containing steroids are known intermediates in various biological processes, such as the synthesis of estriol (B74026), studying this compound provides a valuable model for understanding the enzymatic mechanisms of epoxidation and epoxide hydrolysis within the context of steroid biochemistry. nih.gov This knowledge contributes to a more comprehensive map of the steroid metabolome and the intricate network of enzymes that regulate it.

Q & A

Q. What synthetic methodologies are commonly employed to produce 16,17-epoxy-4-androsten-3-one, and how can reaction conditions be optimized for yield?

The synthesis of this compound often involves bromination at C-16α of a 17-ketone precursor (e.g., 5α-bromo-6β,19-epoxy-17-ketone derivatives), followed by controlled alkaline hydrolysis to form the epoxide structure. Key steps include reductive cleavage with zinc dust and rearrangement under alkaline conditions to stabilize the epoxide . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents like sodium borohydride for selective reduction . Yield improvements may require inhibiting epoxide hydratase (e.g., using styrene oxide) to prevent hydrolysis of the epoxide to diol metabolites .

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic and crystallographic techniques?

X-ray crystallography is the gold standard for resolving stereochemistry. For example, studies on analogous epoxy-androstane derivatives (e.g., 3a,4a-epoxy-5a-androstan-17β-yl acetate) use single-crystal X-ray diffraction to confirm the α/β configuration of the epoxide ring and adjacent substituents . Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and mass spectrometry to validate molecular structure and purity .

Q. What are the standard protocols for handling and stabilizing this compound in laboratory settings?

Due to its reactivity, the compound should be stored under inert gas (e.g., argon) at low temperatures (−20°C) to prevent hydrolysis. Stability tests using HPLC or TLC are recommended to monitor degradation. Microsomal incubations require NADPH cofactors and oxygen to maintain enzymatic activity, with styrene oxide added to inhibit epoxide hydratase and prolong epoxide stability .

Advanced Research Questions

Q. What enzymatic pathways govern the metabolism of this compound in mammalian systems, and how do these pathways influence its bioactivity?

In rat liver microsomes, this compound is rapidly hydrolyzed by epoxide hydratase to 16β,17α-dihydroxy-4-androsten-3-one. This metabolism can be suppressed using inhibitors like styrene oxide, which increases epoxide accumulation by >8% . Comparative studies across species (e.g., human vs. rodent microsomes) are needed to assess interspecies variability in metabolic clearance and potential endocrine effects.

Q. How can conflicting data on the biological activity of this compound derivatives be resolved through structural-activity relationship (SAR) studies?

Contradictions in activity data (e.g., androgen receptor binding vs. antagonism) may arise from stereochemical variations or metabolite interference. SAR studies should systematically modify substituents at C-16/C-17 (e.g., methyl, hydroxyl groups) and evaluate activity using receptor-binding assays or transcriptional activation models. Computational docking simulations can predict binding affinities to clarify discrepancies .

Q. What experimental designs are suitable for investigating the role of this compound in steroidogenesis or enzyme inhibition?

Use in vitro microsomal assays with isotopically labeled substrates (e.g., ³H- or ¹⁴C-labeled 4,16-androstadien-3-one) to trace metabolic pathways. Pair these with enzyme inhibition studies (e.g., CYP450 inhibitors) to identify key enzymes involved. For in vivo models, adrenalectomized or gonadectomized rodents can isolate systemic effects from endogenous steroid interference .

Q. How can researchers address challenges in detecting and quantifying trace levels of this compound in complex biological matrices?

Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity and specificity. Validate methods using deuterated internal standards (e.g., d₃-16,17-epoxide) to correct for matrix effects. Solid-phase extraction (SPE) or derivatization (e.g., silylation) enhances detection limits in plasma or tissue homogenates .

Methodological Considerations

- Data Interpretation : Discrepancies in metabolic yields may stem from microsomal preparation variability (e.g., species, tissue source) or NADPH regeneration efficiency. Normalize data to protein content and control for batch effects .

- Reproducibility : Document reaction conditions (e.g., pH, cofactor concentrations) and purity thresholds (≥95% by HPLC) in line with journal guidelines for experimental replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.